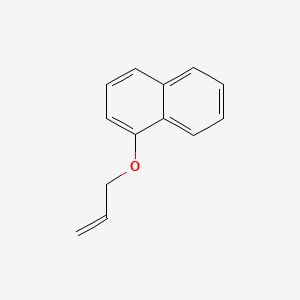

1-Allyloxynaphthalene

説明

1-Allyloxynaphthalene is a chemical compound with the molecular formula C13H12O . It is also known by other names such as 1-(2-Propenyloxy)-naphthalene, allyl 1-naphthyl ether, and 1-(Allyloxy)naphthalene .

Molecular Structure Analysis

The molecular structure of 1-Allyloxynaphthalene consists of 13 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The average mass of the molecule is 184.234 Da and the monoisotopic mass is 184.088821 Da .

Physical And Chemical Properties Analysis

1-Allyloxynaphthalene has a density of 1.0±0.1 g/cm³ . Its boiling point is 307.9±11.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.7±3.0 kJ/mol . The flash point is 120.2±8.5 °C . The index of refraction is 1.596 .

科学的研究の応用

Pharmaceutical Chemistry

Application Summary

1-Allyloxynaphthalene is used as a precursor in the synthesis of various heterocycles . These heterocycles have shown potent antioxidant and antimicrobial activities .

Method of Application

The versatile precursor 2-acetyl-4-allyl-1-hydroxy naphthalene is synthesized efficiently via Claisen rearrangement of 2-acetyl-1-allyloxynaphthalene . The Claisen-Schmidt condensation of the latter precursor affords the corresponding chalcones, which are exploited to synthesize a series of potential heterocycles such as pyrazoline, isoxazoline, benzocoumarin, and benzoflavone .

Results and Outcomes

The synthesized products showed potent antioxidant and antimicrobial activities . Chalcone 3c, naphthyl pyrazoline 6b, and hydroxycoumarin 13 exhibited the highest activity as antioxidants . 1-Hydroxynaphth-2-yl pyrazoline (6b) revealed the highest efficacy against both Gram-positive and negative bacterial species . In silico molecular docking of pyrazoline 6b endorsed its proper binding at the active site of the 2EX6 enzyme, which explains its potent antibacterial activity in comparison with standard ampicillin .

Alcohol Chemistry

Application Summary

1-Allyloxynaphthalene can be used in the field of alcohol chemistry. Alcohols represent a diverse class of organic compounds with widespread significance in chemistry, biology, and industry .

Method of Application

The synthesis of alcohols is explored, encompassing traditional and modern approaches such as hydration of alkenes, reduction of carbonyl compounds, and catalytic processes .

Results and Outcomes

Understanding these properties is crucial for predicting their behavior in chemical reactions and designing synthetic strategies . Moreover, this paper will elucidate the diverse chemical reactivity of alcohols, ranging from common transformations like dehydration and oxidation to more specialized reactions such as esterification and ether formation .

Synthesis of New Alkyl 1-Naphthoates

Application Summary

1-Allyloxynaphthalene can be used in the synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone and cyclohexenone moieties .

Method of Application

A mild and one-pot synthetic pathway was successfully developed for the synthesis of new naphthoate-based scaffolds containing quinoline, pyranone and cyclohexenone moieties via a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols .

Results and Outcomes

All alkyl naphthoate derivatives prepared in this work are new compounds and were definitively characterized using 1 H-NMR, 13 C-NMR and HRMS analysis . The synthesis of a naphthalene-based nucleus attached to heterocyclic moieties is noteworthy to follow in the near future for diverse applications in biology, medicine, metal complex design, and semiconductor and optical materials .

Safety And Hazards

Safety measures for handling 1-Allyloxynaphthalene include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

特性

IUPAC Name |

1-prop-2-enoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYMCUPQXZBCJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341754 | |

| Record name | 1-Allyloxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyloxynaphthalene | |

CAS RN |

20009-25-0 | |

| Record name | 1-Allyloxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

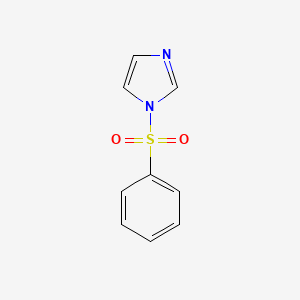

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol](/img/structure/B1268316.png)

![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)

![1-[2-(Pyridin-4-yl)ethyl]piperazine](/img/structure/B1268323.png)